molecular formula C16H12BrN3O3 B3005797 5-bromo-N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)furan-2-carboxamide CAS No. 941998-10-3

5-bromo-N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)furan-2-carboxamide

Cat. No. B3005797
M. Wt: 374.194
InChI Key: AQZSOOAWAYTGMF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related furan carboxamide derivatives involves the reaction of furan-2-carbonyl chloride with aromatic amines, followed by cross-coupling reactions such as the Suzuki-Miyaura coupling. For instance, N-(4-bromophenyl)furan-2-carboxamide was synthesized with excellent yields using triethylamine and further arylated to produce various analogues . This method could potentially be adapted for the synthesis of the compound by incorporating the appropriate 1-methyl-6-oxo-1,6-dihydropyridazin-3-yl moiety during the coupling step.

Molecular Structure Analysis

The molecular structure of related compounds, such as 5-(p-bromophenyl)-N,N-bis(2-chloroethyl)-2-furamide, has been determined through crystallography, revealing specific bond angles and hybridization effects that are characteristic of furan compounds . These structural insights are crucial for understanding the molecular interactions and stability of the compound .

Chemical Reactions Analysis

The reactivity of furan carboxamides can lead to the formation of various heterocyclic derivatives, as demonstrated by the reaction of 4-benzoyl-5-phenyl-furan-2,3-dione with phenylhydrazones to yield pyrazole carboxylic acids and pyridazinones . The presence of the bromo substituent in the compound of interest suggests that it could also undergo similar reactions, potentially leading to a diverse range of biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their molecular structure. For example, the crystal structure analysis of related compounds provides insights into their solid-state properties, such as crystal packing and hydrogen bonding patterns . These properties are essential for understanding the compound's solubility, stability, and interaction with biological targets.

Relevant Case Studies

The related compounds have been tested for various biological activities. For instance, N-(4-bromophenyl)furan-2-carboxamide analogues exhibited significant anti-bacterial activities against drug-resistant bacteria . Additionally, derivatives of 3-(4-bromophenyl) azo-5-phenyl-2(3H)-furanone showed promising anti-avian influenza virus activity . These case studies highlight the potential of the compound for similar pharmacological applications.

Safety And Hazards

This would involve a discussion of any safety concerns or hazards associated with the compound. This could include toxicity information, handling precautions, and disposal guidelines.


Future Directions

This would involve a discussion of potential future research directions involving the compound. This could include potential applications, modifications to improve its properties, or other areas of interest.


I hope this general information is helpful. For more specific information about “5-bromo-N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)furan-2-carboxamide”, I would recommend consulting scientific literature or databases, or reaching out to a chemist or other expert in the field.


properties

IUPAC Name

5-bromo-N-[4-(1-methyl-6-oxopyridazin-3-yl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrN3O3/c1-20-15(21)9-6-12(19-20)10-2-4-11(5-3-10)18-16(22)13-7-8-14(17)23-13/h2-9H,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQZSOOAWAYTGMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)furan-2-carboxamide

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